

Introduction: The Strategic Importance of Fluorinated Biaryls

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Compound of Interest

Compound Name: 4-Butoxy-3-fluorophenylboronic acid

Cat. No.: B126397

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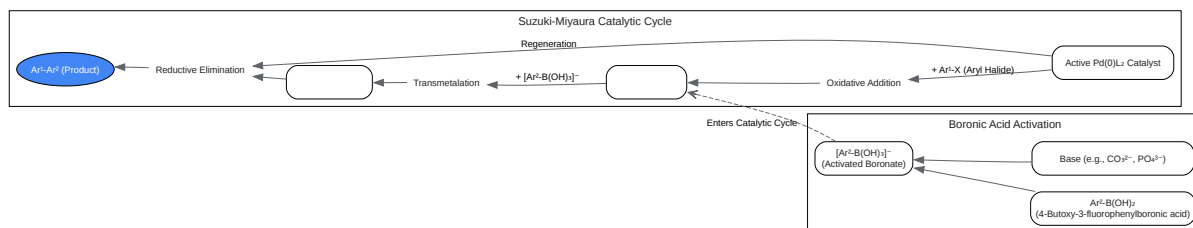
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, ranging from pharmaceuticals to advanced materials.[4][5][6]

This guide focuses on a particularly relevant building block in medicinal chemistry: **4-Butoxy-3-fluorophenylboronic acid**. The incorporation of a fluorine atom and a butoxy group into a phenyl ring is a common strategy in drug design. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the butoxy group modulates lipophilicity and solubility. The ability to efficiently couple this building block with various aryl or heteroaryl halides is therefore of critical importance to drug development professionals.

This document serves as a comprehensive application note, providing a field-proven protocol, explaining the mechanistic rationale behind each experimental choice, and offering insights into troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium complex.[7] Understanding this cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][8]



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Sources

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